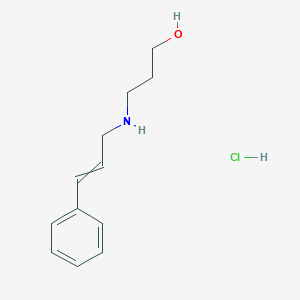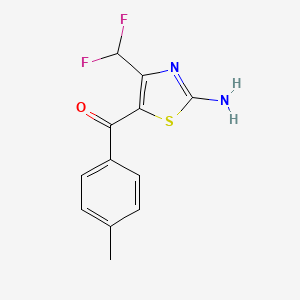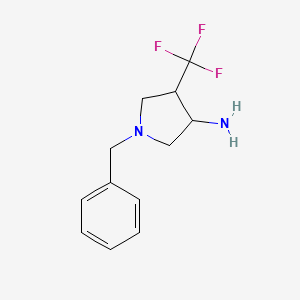![molecular formula C27H15Cl4N3O2 B15148804 2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B15148804.png)
2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and a phenolic group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol typically involves a series of condensation reactions. One common method includes the reaction of 2,4-dichloro-6-hydroxybenzaldehyde with 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reacted with acridine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The imine groups can be reduced to amines under suitable conditions.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it has been shown to activate plant immune responses by interacting with pattern recognition receptors, leading to the activation of defense-related signaling pathways . The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichloro-6-[(E)-[(3-methoxyphenyl)imino]methyl]phenol: Another phenyl-imino-methyl-phenol derivative with similar structural features.
2,4-dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol: Shares the phenolic and imine functional groups.
Uniqueness
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol is unique due to its complex structure, which includes multiple chlorine atoms and an acridine moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C27H15Cl4N3O2 |
|---|---|
Peso molecular |
555.2 g/mol |
Nombre IUPAC |
2,4-dichloro-6-[[6-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]acridin-3-yl]iminomethyl]phenol |
InChI |
InChI=1S/C27H15Cl4N3O2/c28-18-6-16(26(35)22(30)8-18)12-32-20-3-1-14-5-15-2-4-21(11-25(15)34-24(14)10-20)33-13-17-7-19(29)9-23(31)27(17)36/h1-13,35-36H |
Clave InChI |
AOYHQNBAFJPXRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)C=C21)N=CC5=C(C(=CC(=C5)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15148722.png)
![N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B15148727.png)


![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide](/img/structure/B15148750.png)

![5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15148763.png)
![4-bromo-2-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15148771.png)
![[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate](/img/structure/B15148786.png)
![{[(4E)-4-[(4-chlorophenyl)imino]-1-(2-methylphenyl)-1,3-diazaspiro[4.5]dec-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B15148794.png)
![7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15148799.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15148820.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B15148823.png)
![1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol](/img/structure/B15148840.png)
